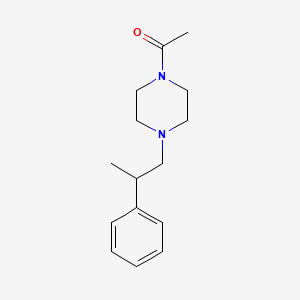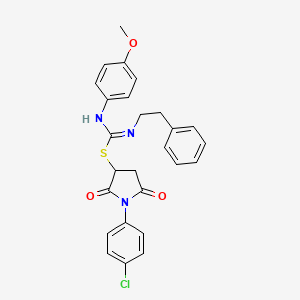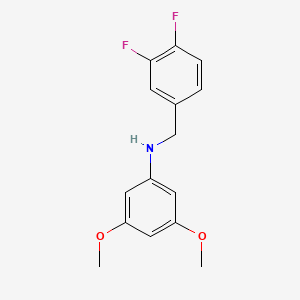![molecular formula C19H28N4O B4959209 N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4959209.png)
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized through a series of chemical reactions. The compound has been found to have several interesting properties that make it a promising candidate for further research.
作用機序
The mechanism of action of N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been found to have anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide in lab experiments is its potential for cancer research. It has been found to be effective against drug-resistant cancer cells, which could lead to the development of new cancer treatments. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of the compound.
将来の方向性
There are several future directions for research on N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide. One area of research is the development of new cancer treatments based on the compound. Another area of research is the investigation of its potential as an anti-inflammatory agent. Additionally, further research is needed to determine its potential toxicity and safe dosage for use in humans.
In conclusion, N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide is a promising compound that has potential applications in cancer research and other fields. Its synthesis method has been well-established, and its mechanism of action has been partially understood. Further research is needed to determine its potential toxicity and safe dosage, as well as to explore its potential applications in various fields.
合成法
The synthesis of N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide involves a multistep process. The starting material is 1-ethyl-2-nitrobenzene, which is reduced to 1-ethyl-2-aminobenzene. This is then reacted with 1-bromo-3-azepanone to form the intermediate product. The final step involves the reaction of the intermediate with propanoyl chloride to yield N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide.
科学的研究の応用
N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective against drug-resistant cancer cells.
特性
IUPAC Name |
N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-3-19(24)20-15-9-10-17-16(13-15)21-18(23(17)4-2)14-22-11-7-5-6-8-12-22/h9-10,13H,3-8,11-12,14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNGUIGGSOPER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCCC3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(Azepan-1-YL)methyl]-1-ethyl-1H-1,3-benzodiazol-5-YL}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-ethyl-N-(2-methyl-2-propen-1-yl)propanamide](/img/structure/B4959132.png)
![N-{3-[3-(3-chloro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B4959136.png)


![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959160.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4959170.png)
![N-[3-(dimethylamino)propyl]-N-(2,2-diphenylethyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4959177.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4959184.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4959199.png)
![N-(4-bromophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4959206.png)
![11-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4959217.png)
![N~1~-(sec-butyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4959223.png)
![1-ethyl-4-(3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4959229.png)
